molecular formula C18H18N6O B2394634 (2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1396877-52-3

(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2394634
CAS No.: 1396877-52-3
M. Wt: 334.383
InChI Key: FICSZCNYAMUJJF-UHFFFAOYSA-N
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Description

(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features both tetrazole and piperazine moieties

Mechanism of Action

Target of Action

The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .

Mode of Action

The compound interacts with its target through non-covalent interactions , forming two or more hydrogen bonds with amino acids in the active pockets of the targeted enzymes . This interaction results in encouraging binding energy, indicating a strong affinity between the compound and its target .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means the compound is well-absorbed into the body, distributed to the necessary sites, metabolized effectively, and excreted without causing harmful toxicants . These properties are crucial for the compound’s effectiveness as a drug .

Result of Action

The compound has shown significant antibacterial, anticancer, and anti-TB activities . It has demonstrated a significant zone of inhibition at higher concentrations, indicating its potential as an effective antibacterial agent . Furthermore, it has shown promising results in in vitro cytotoxic activity assays .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity can be boosted by substituting the carboxyl group in pharmacological molecules, which can enhance the bioavailability and reduce negative effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Piperazine Ring: This involves the reaction of a suitable amine with a dihaloalkane.

    Coupling of Tetrazole and Piperazine Moieties: The final step involves the coupling of the tetrazole and piperazine rings through a methanone linkage, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can occur at the tetrazole ring, leading to the formation of amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or photonic properties.

    Biological Research: It is used as a probe to study the interactions of tetrazole and piperazine derivatives with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2-phenyl-2H-tetrazol-5-yl)(4-methylpiperazin-1-yl)methanone
  • (2-phenyl-2H-tetrazol-5-yl)(4-ethylpiperazin-1-yl)methanone
  • (2-phenyl-2H-tetrazol-5-yl)(4-isopropylpiperazin-1-yl)methanone

Uniqueness

  • The presence of the phenyl group on both the tetrazole and piperazine rings provides unique electronic properties.
  • The methanone linkage offers a rigid structure that can influence the compound’s binding interactions.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(17-19-21-24(20-17)16-9-5-2-6-10-16)23-13-11-22(12-14-23)15-7-3-1-4-8-15/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICSZCNYAMUJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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